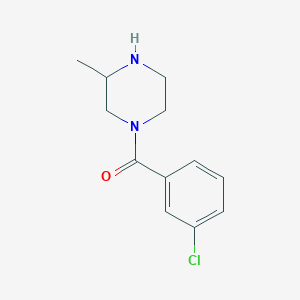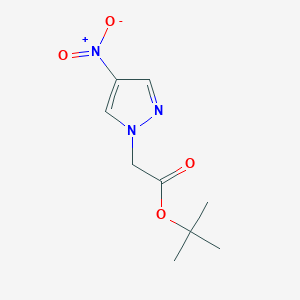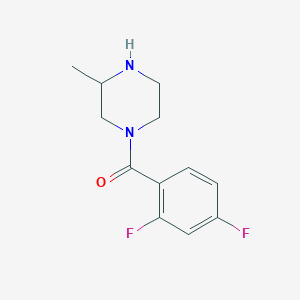![molecular formula C11H16BrNO B6362263 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol CAS No. 157729-25-4](/img/structure/B6362263.png)
4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol, also known as BBAP, is an organic compound with a phenol group. It has a molecular weight of 258.15 g/mol. This compound is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps. For instance, a similar compound, bromophenol, is produced by electrophilic halogenation of phenol with bromine . A multistep synthesis could involve nitration, conversion from the nitro group to an amine, and bromination .Molecular Structure Analysis
The molecular structure of this compound includes a phenol group, a bromine atom, and a butan-2-ylaminomethyl group. The presence of these groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems. These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . The reaction mechanism can be either SN1 or SN2, depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. The presence of the bromine atom and the phenol group can influence its polarity, solubility, and reactivity.Applications De Recherche Scientifique
4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol has been used in a wide range of scientific research applications. For example, it has been used in the synthesis of heterocyclic compounds, such as thiazoles and other organic molecules. It has also been used in the synthesis of polymers, such as polystyrene and polyethylene. Additionally, this compound has been used in the synthesis of drugs, such as antifungal agents and antibiotics.
Mécanisme D'action
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of "4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol" . For example, the compound’s activity may be enhanced or inhibited by the presence of certain ions or other compounds in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is also relatively easy to synthesize. Additionally, this compound can be used in a wide range of experiments, including those involving organic synthesis, drug synthesis, and biochemical and physiological studies. However, there are also some limitations to using this compound in laboratory experiments. For example, the compound is toxic and should be handled with caution. Additionally, the compound is not water soluble, which can limit its use in some experiments.
Orientations Futures
There are several potential future directions for the use of 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol. For example, the compound could be used in the synthesis of more complex organic compounds, such as peptides and proteins. Additionally, the compound could be further studied for its potential therapeutic applications, such as its ability to inhibit the growth of certain cancer cells. Additionally, the compound could be used in the development of new drugs and drug delivery systems. Finally, the compound could be used in the development of new materials, such as polymers, for use in various applications.
Méthodes De Synthèse
4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol can be synthesized from the reaction of 4-bromophenol with 2-butyl amine in the presence of a base, such as sodium hydroxide. In this reaction, the 4-bromophenol acts as the electrophile, while the 2-butyl amine acts as the nucleophile. The product of the reaction is this compound, which can be isolated by crystallization.
Propriétés
IUPAC Name |
4-bromo-2-[(butan-2-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-3-8(2)13-7-9-6-10(12)4-5-11(9)14/h4-6,8,13-14H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTROSHJXZEDCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=CC(=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B6362193.png)

![2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362206.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6362210.png)


![3,5-Dibromo-1-[(3-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362225.png)
![1-[4-(3-Chlorophenoxy)butyl]-1H-pyrazol-4-amine](/img/structure/B6362246.png)
![4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B6362251.png)

![3,5-Dibromo-1-[(2,6-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362259.png)

